4-(chloromethyl)-1-[3-(propan-2-yl)phenyl]-1H-1,2,3-triazole
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Overview
Description
4-(chloromethyl)-1-[3-(propan-2-yl)phenyl]-1H-1,2,3-triazole is a useful research compound. Its molecular formula is C12H14ClN3 and its molecular weight is 235.71 g/mol. The purity is usually 95%.
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Scientific Research Applications
Pharmacological Applications
Triazoles are recognized for their wide-ranging biological activities, offering potential as therapeutics in antimicrobial, anticancer, and antiviral applications. The synthesis of 1,2,3- and 1,2,4-triazole derivatives has been the subject of intense research due to their stability and diverse pharmacological properties. These compounds have been explored for anti-inflammatory, antiplatelet, antimicrobial, antimycobacterial, antitumoral, and antiviral properties, as well as activity against several neglected diseases. Notably, the triazole ring has been a key scaffold in drug discovery, demonstrating potential in combating resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), and various cancers. The design of 1,2,4-triazole hybrids, in particular, has shown promise in developing broad-spectrum antibacterial agents against drug-resistant pathogens including MRSA, underscoring the importance of triazole derivatives in addressing contemporary challenges in antimicrobial resistance (Ferreira et al., 2013) (Xuemei Ge & Zhi Xu, 2020).
Applications in Material Science
1,2,3-Triazole derivatives have found applications in material science, particularly in the development of proton-conducting polymeric membranes for fuel cells. These membranes are valued for their thermal stability, mechanical strength, and high ionic conductivity under anhydrous conditions at elevated temperatures, highlighting the role of triazole-based polymers in advancing energy technologies (Prozorova & Pozdnyakov, 2023).
Organic Synthesis and Green Chemistry
The versatility of triazole rings in organic synthesis is exemplified by their role in click chemistry, particularly in copper-catalyzed azide-alkyne cycloadditions (CuAAC). This method has facilitated the synthesis of triazole derivatives under eco-friendly conditions, contributing to green chemistry by minimizing waste and improving reaction efficiencies. Advances in triazole synthesis from CuAAC based on eco-friendly procedures emphasize the importance of 1,2,3-triazoles in the sustainable development of new compounds with potential applications across various domains (de Souza et al., 2019).
Properties
IUPAC Name |
4-(chloromethyl)-1-(3-propan-2-ylphenyl)triazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3/c1-9(2)10-4-3-5-12(6-10)16-8-11(7-13)14-15-16/h3-6,8-9H,7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZDDZJSBCOYRQR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)N2C=C(N=N2)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.